Cas no 1214340-65-4 ((3',4-Difluorobiphenyl-3-yl)methanol)

(3',4-Difluorobiphenyl-3-yl)methanol is a fluorinated biphenyl derivative featuring a hydroxymethyl functional group at the 3-position and difluoro substitution at the 3' and 4' positions of the biphenyl scaffold. This compound is of interest in pharmaceutical and materials chemistry due to its structural rigidity, enhanced lipophilicity, and potential as a versatile intermediate. The fluorine substituents contribute to improved metabolic stability and binding affinity in drug design, while the hydroxymethyl group allows for further functionalization. Its well-defined aromatic system makes it suitable for applications in liquid crystals, organic electronics, and agrochemical synthesis. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
(3',4-Difluorobiphenyl-3-yl)methanol structure
1214340-65-4 structure
商品名:(3',4-Difluorobiphenyl-3-yl)methanol
CAS番号:1214340-65-4
MF:C13H10F2O
メガワット:220.214710712433
CID:4998748

(3',4-Difluorobiphenyl-3-yl)methanol 化学的及び物理的性質

名前と識別子

    • (3',4-Difluorobiphenyl-3-yl)methanol
    • [2-fluoro-5-(3-fluorophenyl)phenyl]methanol
    • インチ: 1S/C13H10F2O/c14-12-3-1-2-9(7-12)10-4-5-13(15)11(6-10)8-16/h1-7,16H,8H2
    • InChIKey: JVRVAFWMRHGJAH-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=C(C=C1CO)C1C=CC=C(C=1)F

計算された属性

  • せいみつぶんしりょう: 220.07
  • どういたいしつりょう: 220.07
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2
  • 疎水性パラメータ計算基準値(XlogP): 2.9

(3',4-Difluorobiphenyl-3-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011001815-1g
(3',4-Difluorobiphenyl-3-yl)methanol
1214340-65-4 97%
1g
$1534.70 2023-09-04
Alichem
A011001815-250mg
(3',4-Difluorobiphenyl-3-yl)methanol
1214340-65-4 97%
250mg
$470.40 2023-09-04
Alichem
A011001815-500mg
(3',4-Difluorobiphenyl-3-yl)methanol
1214340-65-4 97%
500mg
$831.30 2023-09-04

(3',4-Difluorobiphenyl-3-yl)methanol 関連文献

(3',4-Difluorobiphenyl-3-yl)methanolに関する追加情報

(3',4-Difluorobiphenyl-3-yl)methanol: A Comprehensive Overview

The compound with CAS No. 1214340-65-4, commonly referred to as (3',4-Difluorobiphenyl-3-yl)methanol, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science. This compound is characterized by its unique biphenyl structure, which incorporates two phenyl rings connected by a methylene group (-CH₂-) and substituted with fluorine atoms at the 3' and 4 positions. The presence of these fluorine substituents imparts distinct electronic and steric properties to the molecule, making it a valuable component in various chemical and biological applications.

Recent studies have highlighted the potential of (3',4-Difluorobiphenyl-3-yl)methanol as a key intermediate in the synthesis of advanced materials, particularly in the development of high-performance polymers and optoelectronic devices. The fluorine atoms in the structure contribute to enhanced stability and electronic conductivity, which are critical properties for applications in organic light-emitting diodes (OLEDs) and flexible electronics. Researchers have demonstrated that incorporating this compound into polymer frameworks can significantly improve their thermal stability and mechanical robustness, making them suitable for use in extreme environmental conditions.

In the pharmaceutical industry, (3',4-Difluorobiphenyl-3-yl)methanol has been explored as a potential lead compound for drug discovery. Its unique structure allows for precise molecular interactions with biological targets, such as enzymes and receptors, which is essential for developing high-affinity drugs. Recent computational studies have revealed that this compound exhibits promising binding affinities towards several therapeutic targets, including kinases and G-protein coupled receptors (GPCRs). These findings have sparked interest in further exploring its potential as a scaffold for designing novel drug candidates.

The synthesis of (3',4-Difluorobiphenyl-3-yl)methanol involves a multi-step process that typically begins with the preparation of the biphenyl core. One common approach involves the Suzuki coupling reaction, where aryl halides are coupled with boronic acids or esters in the presence of a palladium catalyst. This method is highly efficient and allows for precise control over the substitution pattern on the biphenyl ring. Once the biphenyl core is established, subsequent functionalization steps are employed to introduce the fluorine substituents and the methanol group at specific positions.

One of the most notable advancements in the synthesis of (3',4-Difluorobiphenyl-3-yl)methanol is the development of enantioselective methods that enable the preparation of enantiomerically pure compounds. This is particularly important for applications in asymmetric catalysis and chiral recognition studies. By using chiral ligands or auxiliaries during the coupling reactions, researchers have achieved high enantioselectivity, paving the way for exploring stereochemical effects in biological systems.

From an environmental perspective, (3',4-Difluorobiphenyl-3-yl)methanol has been subjected to rigorous toxicological evaluations to assess its safety profile. Initial studies indicate that this compound exhibits low acute toxicity when administered via various routes. However, long-term exposure studies are still underway to fully understand its potential impact on human health and ecosystems. Regulatory agencies have expressed interest in establishing guidelines for handling this compound based on its chemical properties and potential hazards.

In conclusion, (3',4-Difluorobiphenyl-3-yl)methanol represents a versatile building block with wide-ranging applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and biological evaluations, positions it as a promising candidate for future innovations in materials science, pharmacology, and beyond. As research continues to uncover new insights into its properties and applications, this compound is expected to play an increasingly important role in both academic and industrial settings.

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